molecular formula C12H16N2O7 B371943 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL

2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL

Cat. No.: B371943
M. Wt: 300.26g/mol
InChI Key: PKPQWHJLNLCBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with hydroxymethyl and nitrophenylamino groups

Properties

Molecular Formula

C12H16N2O7

Molecular Weight

300.26g/mol

IUPAC Name

2-(hydroxymethyl)-6-(2-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-3-1-2-4-7(6)14(19)20/h1-4,8-13,15-18H,5H2

InChI Key

PKPQWHJLNLCBIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the tetrahydropyran ring using formaldehyde and a base.

    Attachment of the Nitro-Phenylamino Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a nitrophenylamine is reacted with the hydroxymethylated tetrahydropyran under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Various nucleophiles, such as halides, thiols, or amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylamino group may play a crucial role in binding to these targets, while the hydroxymethyl and tetrahydropyran moieties contribute to the overall stability and solubility of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl and nitrophenylamino groups provide versatility in chemical modifications, making it a valuable compound for various research and industrial applications.

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